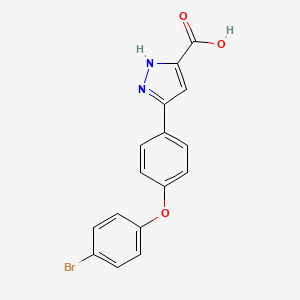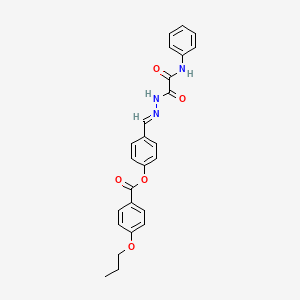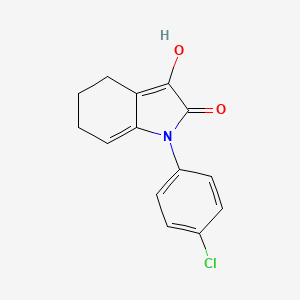
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features a chlorophenyl group attached to a hydroxy-tetrahydro-indolone structure, making it a unique and valuable molecule for scientific research and industrial applications.
準備方法
The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the indolone core.
Hydroxylation: The final step involves the hydroxylation of the indolone ring, which can be accomplished using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and advanced reaction conditions to streamline the process.
化学反応の分析
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
These reactions are typically carried out under specific conditions to ensure the desired products are formed with high selectivity and yield.
科学的研究の応用
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products, benefiting from its stability and reactivity.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Pathways: It influences signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential as a therapeutic agent.
類似化合物との比較
1-(4-Chlorophenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1-(4-Methylphenyl)-3-hydroxy-2,4,5,6-tetrahydro-2-indolone: A similar compound with a methyl group instead of a chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-hydroxy-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)13(17)14(16)18/h4-8,17H,1-3H2 |
InChIキー |
GCYWRSBZCDUCLM-UHFFFAOYSA-N |
正規SMILES |
C1CC=C2C(=C(C(=O)N2C3=CC=C(C=C3)Cl)O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


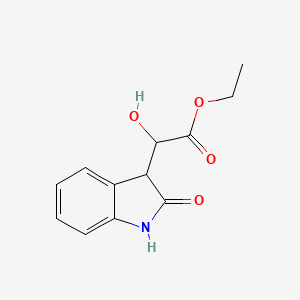
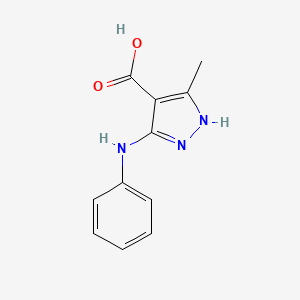

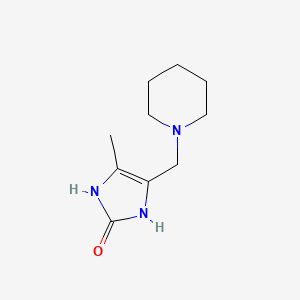
![2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951102.png)

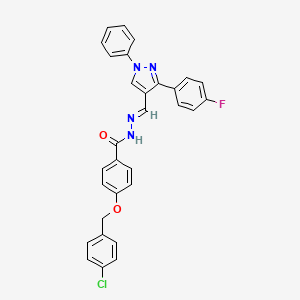
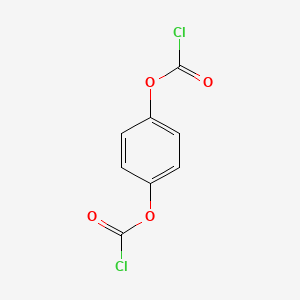
![5-Benzyl-2,5-diazaspiro[3.4]octane](/img/structure/B11951125.png)
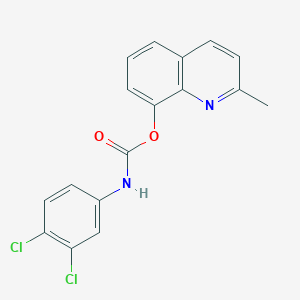
![2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)
